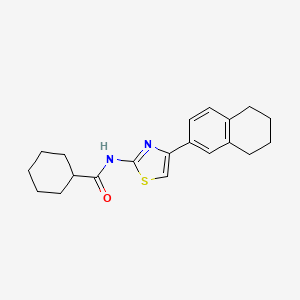

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains a tetrahydronaphthalene group, a thiazole group, and a cyclohexanecarboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydronaphthalene group, the thiazole group, and the cyclohexanecarboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydronaphthalene group is a polycyclic aromatic hydrocarbon, the thiazole is a heterocyclic compound containing sulfur and nitrogen, and the cyclohexanecarboxamide group contains a cyclic structure with an amide functional group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The tetrahydronaphthalene group might undergo reactions typical of aromatic compounds, the thiazole group might participate in nucleophilic substitution or elimination reactions, and the cyclohexanecarboxamide group might be involved in amide bond formation or cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents, while the aromatic tetrahydronaphthalene group might increase its solubility in nonpolar solvents .Scientific Research Applications

Anticancer Potency

One significant area of research for derivatives of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cyclohexanecarboxamide involves their anticancer properties. For instance, specific derivatives have shown potent anticancer efficacy against various human cancer cell lines, including breast adenocarcinoma and lung carcinoma. These compounds have demonstrated high DNA synthesis inhibition and induced apoptosis in cancer cells, with some exhibiting greater effectiveness than standard chemotherapy drugs like cisplatin (Turan-Zitouni et al., 2018).

Enzyme Inhibition

Another application is in enzyme inhibition, specifically targeting acetylcholinesterase (AChE). Certain derivatives have displayed considerable inhibition of AChE, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's (Turan-Zitouni et al., 2018).

Structural Analysis and Characterization

Research has also been conducted on the synthesis and characterization of these derivatives, including studies on their crystal structures. Understanding the molecular conformation and stability of these compounds is crucial for their application in drug design and pharmaceuticals (Özer et al., 2009).

Antioxidant Properties

Some derivatives have been found to possess significant antioxidant activities, which can be beneficial in combating oxidative stress-related diseases. The antioxidant efficacy of certain compounds has been compared favorably to standard antioxidants like ascorbic acid (Hamdy et al., 2013).

Molecular Binding and Potential Diagnostic Applications

The derivatives have shown promise in binding to specific receptors, like sigma receptors, which are implicated in various neurological and oncological conditions. This opens up potential diagnostic applications, particularly in the field of positron emission tomography (PET) radiotracers for cancer detection (Abate et al., 2011).

Cytotoxicity against Cancer Cells

Synthetic derivatives have demonstrated potent cytotoxic activities against specific human cancer cell lines, with some compounds showing higher potency than reference drugs used in cancer therapy. This suggests their potential as effective anticancer agents (Ahmed et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h10-13,15H,1-9H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKYAWUBTJKGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone](/img/structure/B2892466.png)

![1-{[1-(6-Fluoropyridine-2-carbonyl)piperidin-3-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2892467.png)

![(3-Fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2892468.png)

![2-(6-Cyclopropylpyridazin-3-yl)-5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2892469.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)

![tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate](/img/structure/B2892482.png)